N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H34FN3O4S and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
A study by Rak et al. (2016) focuses on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, developed as new α1-adrenoceptor antagonists. These compounds, including N1-cycloheptyl-N2 derivatives, have shown high-to-moderate affinity for the α1-adrenoceptor. They have been evaluated in vitro for their intrinsic activity and antagonistic properties at α1-adrenoceptor subtypes, displaying functional preference to α1A-subtype (Rak et al., 2016).
Sulfoxaflor: A Novel Insecticide
Zhu et al. (2011) describe the discovery of sulfoxaflor, a novel insecticide from the sulfoximine class, effective against sap-feeding pests. The compound is distinguished by its broad-spectrum efficacy against various pests and its unique structure, which includes the sulfonimide functional group (Zhu et al., 2011).
Synthesis of Antibacterial Agents
Miyamoto et al. (1987) discuss the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups, leading to the creation of potent antibacterial agents. This research demonstrates the pharmaceutical applications of sulfonamide derivatives in combating bacterial infections (Miyamoto et al., 1987).
Polyamine Analogue-Induced Programmed Cell Death
Research by Ha et al. (1997) explores the role of polyamine catabolism in programmed cell death induced by polyamine analogues, such as CPENSpm. This study highlights the potential of N1-ethyl-N11 derivatives in developing new antitumor agents (Ha et al., 1997).
properties
IUPAC Name |
N'-cycloheptyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34FN3O4S/c1-17-16-20(11-12-21(17)24)32(30,31)27-15-7-6-10-19(27)13-14-25-22(28)23(29)26-18-8-4-2-3-5-9-18/h11-12,16,18-19H,2-10,13-15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDIQBDHMUOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide |
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